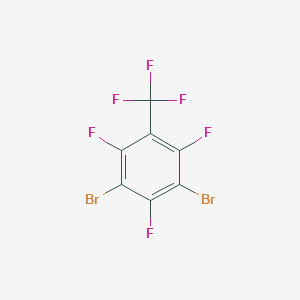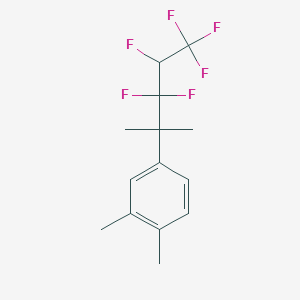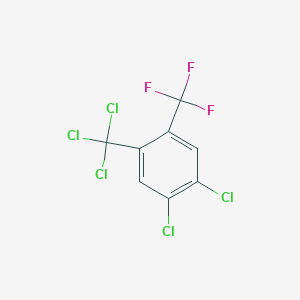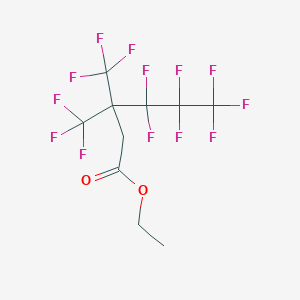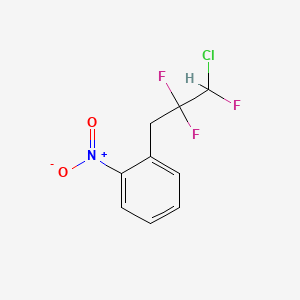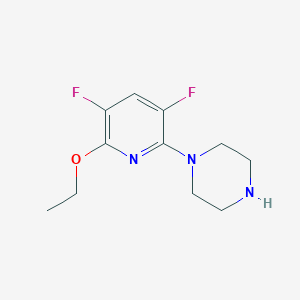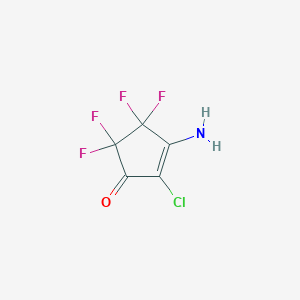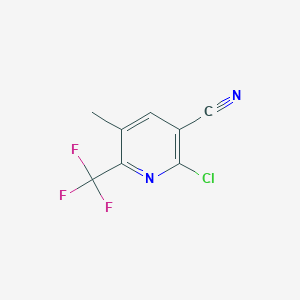
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% (2CM6TFN) is an organic compound that is used for various scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. The chemical structure of 2CM6TFN is composed of a nitrile group, a methyl group, a trifluoromethyl group, and a chlorine atom. It is a colorless liquid, with a boiling point of 121°C and a melting point of -37°C.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile involves the reaction of 2-chloro-5-methyl-6-hydroxynicotinonitrile with trifluoroacetic anhydride in the presence of a base to form the desired product.
Starting Materials
2-chloro-5-methyl-6-hydroxynicotinonitrile, trifluoroacetic anhydride, base (e.g. triethylamine)
Reaction
Add 2-chloro-5-methyl-6-hydroxynicotinonitrile to a mixture of trifluoroacetic anhydride and base in a suitable solvent (e.g. dichloromethane)., Stir the reaction mixture at room temperature for several hours., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable stationary phase and eluent (e.g. silica gel and a mixture of hexane and ethyl acetate)., Characterize the purified product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity.
Mécanisme D'action
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% is a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a covalent bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% molecule acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide.
Effets Biochimiques Et Physiologiques
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has no known biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also a relatively stable compound, with a boiling point of 121°C and a melting point of -37°C. Additionally, it is not known to be toxic or to have any other adverse effects on humans or other organisms.
The main limitation of 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% for use in lab experiments is that it is a relatively reactive compound and can react with other compounds under certain conditions. Therefore, it should be handled with care and stored in an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.
Orientations Futures
The future directions for 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% include further research into its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Additionally, research into its potential applications in the synthesis of various polymers, such as polyurethanes and polyesters, and its potential applications in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts could be explored. Further research into its mechanism of action and its biochemical and physiological effects could also be conducted. Finally, research into its potential applications in other areas, such as the synthesis of other compounds or the development of new catalysts, could be explored.
Applications De Recherche Scientifique
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts.
Propriétés
IUPAC Name |
2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-5(3-13)7(9)14-6(4)8(10,11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWDAPXACWKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



